(6-cyanopyridin-2-yl)methyl Acetate
Description
(6-Cyanopyridin-2-yl)methyl acetate (CAS: 1256813-54-3) is a pyridine derivative with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.18 g/mol . It features a pyridine ring substituted with a cyano (-CN) group at the 6-position and an acetate ester (-OAc) at the 2-methyl position. This compound is primarily used in research settings, particularly in medicinal chemistry and materials science, owing to its electron-deficient pyridine core and reactive ester functionality. Its purity in commercial supplies is typically ≥95%, with applications in synthesizing more complex heterocyclic systems .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(6-cyanopyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C9H8N2O2/c1-7(12)13-6-9-4-2-3-8(5-10)11-9/h2-4H,6H2,1H3 |
InChI Key |
WAVPVOYWRJPMEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC(=CC=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound increases electrophilicity at the pyridine ring, enhancing reactivity in nucleophilic substitution reactions compared to methyl or amino substituents .
- Molecular Weight and Polarity: The cyano derivative exhibits lower molecular weight but higher polarity than chlorinated analogs (e.g., 176.18 vs. 199.62 g/mol), influencing solubility in polar solvents .
- Stability: Methyl and ethyl esters (e.g., Ethyl 2-(6-methylpyridin-2-yl)acetate) demonstrate greater hydrolytic stability under acidic conditions compared to cyano-substituted derivatives due to reduced electron withdrawal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
